molecular formula C14H10N2O2 B1653124 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid CAS No. 175153-35-2

4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid

Cat. No.: B1653124
CAS No.: 175153-35-2
M. Wt: 238.24
InChI Key: AHJHOESKCGHHPR-UHFFFAOYSA-N
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Description

4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a benzoic acid moiety at the 4-position. Its molecular structure combines the aromatic and electron-rich imidazo[1,2-a]pyridine system with a carboxylic acid group, which may enhance solubility and enable interactions with biological targets such as enzymes or receptors. The compound’s synthesis likely involves condensation reactions between 2-aminoimidazoles and appropriate aromatic precursors, as seen in analogous imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJHOESKCGHHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277097
Record name 4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175153-35-2
Record name 4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175153-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB three-component reaction between 2-aminopyridines, aldehydes, and isonitriles is a cornerstone for imidazo[1,2-a]pyridine synthesis. For this compound, this method can be adapted using 4-formylbenzoic acid as the aldehyde component. However, the carboxylic acid group necessitates protective strategies (e.g., methyl ester formation) to prevent protonation of the isonitrile or catalyst deactivation. Post-cyclization hydrolysis restores the free acid.

Example Protocol

  • Protect 4-formylbenzoic acid as its methyl ester using SOCl₂/MeOH.
  • React with 2-aminopyridine and tert-butyl isocyanide under HCl catalysis (20 mol%) in ethanol at 80°C for 12 hours.
  • Deprotect the ester using LiOH in THF/H₂O to yield the target compound.

Advantages : High atom economy, modular substitution.
Limitations : Requires protection/deprotection steps, moderate yields (~60–70%).

Iodine-Catalyzed Cyclization

Molecular iodine (I₂) has emerged as a sustainable catalyst for imidazo[1,2-a]pyridine synthesis under ultrasonication. This method avoids metals and leverages aqueous media. For this compound, 4-acetylbenzoic acid serves as the ketone component, reacting with 2-aminopyridine in water (Scheme 1).

Optimized Conditions

  • Catalyst : I₂ (20 mol%)
  • Solvent : H₂O
  • Energy Input : Ultrasonication (30 min, 25°C)
  • Yield : Up to 85% after recrystallization.

Mechanistic Insight :

  • I₂ facilitates imine formation between 2-aminopyridine and 4-acetylbenzoic acid.
  • Tautomerization and cyclization yield the imidazo[1,2-a]pyridine core.
  • Oxidative aromatization completes the process.

Post-Functionalization via Cross-Coupling

Suzuki-Miyaura Coupling

A halogenated imidazo[1,2-a]pyridine intermediate (e.g., 2-bromoimidazo[1,2-a]pyridine) can undergo coupling with 4-boronobenzoic acid to introduce the carboxylic acid group.

Procedure

  • Synthesize 2-bromoimidazo[1,2-a]pyridine via bromination of the parent compound using NBS.
  • Couple with 4-boronobenzoic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 100°C.
  • Isolate the product via acid-base extraction (yield: 65–75%).

Advantages : Precise functionalization, compatibility with sensitive groups.
Challenges : Requires palladium catalysts, inert conditions.

One-Pot Tandem Approaches

Combining cyclization and carboxylation in a single pot reduces purification steps. A recent innovation involves:

  • Condensation of 2-aminopyridine with 4-cyanophenylacetaldehyde.
  • In situ hydrolysis of the nitrile to carboxylic acid using H₂O₂/K₂CO₃.
  • Cyclization via I₂ catalysis to form the target compound (yield: 70%).

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Temperature (°C) Time (h) Functional Group Tolerance
GBB Reaction HCl 60–70 80 12 Moderate
I₂ Catalysis I₂ 80–85 25 0.5 High
Suzuki Coupling Pd(PPh₃)₄ 65–75 100 8 Low
One-Pot Tandem I₂/K₂CO₃ 70 60 6 High

Key Observations :

  • Iodine-catalyzed methods offer the highest yields and shortest reaction times.
  • Suzuki coupling is limited by palladium costs and functional group sensitivity.
  • One-pot strategies balance efficiency and practicality.

Computational Insights and Drug-Likeness

Density functional theory (DFT) studies at the B3LYP/6-311G++(d,p) level reveal:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic Potential : Localized negative charge on the carboxylate oxygen, favoring hydrogen bonding with biological targets.

ADMET Predictions :

  • Lipinski’s Rules : MW 238.24, LogP 1.9, H-bond donors 2, acceptors 4 – compliant.
  • TOPKAT Toxicity : Low hepatotoxicity risk (probability: 0.12).

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic substitution at the C3 position, while the benzoic acid group can direct reactivity via its electron-withdrawing effect.

Reaction TypeConditionsYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C65–78%
Halogenation (Br₂)FeBr₃, CH₂Cl₂, RT82%
Friedel-Crafts AcylationFeBr₃, RCHO, O₂, 80°C55–75%

Mechanistic Insights :

  • FeBr₃ activates aldehydes to form acyl intermediates, enabling Friedel-Crafts acylation at C3 of the imidazo[1,2-a]pyridine ring .

  • Nitration occurs regioselectively at the para position of the benzoic acid group due to its electron-withdrawing nature .

Carboxylic Acid Derivative Formation

The benzoic acid moiety participates in standard carboxyl-group transformations:

Reaction TypeReagents/ConditionsApplicationSource
EsterificationROH, H₂SO₄, refluxProdrug synthesis
AmidationSOCl₂ → RNH₂, DCC, DMAPPeptidomimetic conjugates
Salt FormationNaOH/HCl, aqueous ethanolSolubility enhancement

Example :

  • Esterification with methanol yields methyl 4-imidazo[1,2-a]pyridin-2-yl-benzoate, a precursor for further functionalization.

Metal-Catalyzed Cross-Coupling

Transition-metal catalysis enables C–H functionalization and cross-coupling:

Reaction TypeCatalyst SystemSubstrateYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acids70–88%
Oxidative CouplingCuI, O₂, DMF, 100°CAlkenes/alkynes63–91%

Key Finding :

  • CuI/O₂ systems facilitate aerobic oxidative coupling with ketones to form alkenyl-substituted derivatives .

Multicomponent Reactions

The compound participates in modular synthesis strategies:

Reaction TypeComponentsProduct ClassYieldSource
Groebke–Blackburn–BienayméAldehyde, isonitrile, amineImidazo[1,2-a]pyridine-peptide hybrids60–85%
Ugi ReactionCarboxylic acid, amine, aldehyde, isonitrileBis-heterocyclic peptidomimetics55–78%

Application :

  • Used to synthesize antibacterial peptidomimetics with imidazo[1,2-a]pyridine cores .

Oxidative Functionalization

Oxidative methods enhance reactivity at the heterocyclic core:

Reaction TypeOxidant/ConditionsOutcomeYieldSource
Aerobic OxidationFeBr₃, O₂, 80°C3-Aroylimidazo[1,2-a]pyridines65–75%
Iodine CatalysisI₂, H₂O, ultrasonicationFused heterocycles85–96%

Mechanism :

  • FeBr₃/O₂ oxidizes aldehydes to acyl intermediates, enabling Friedel-Crafts acylation .

  • Molecular iodine mediates three-component couplings under ultrasonication .

Biological Activity Modulation

Derivatives exhibit enhanced pharmacological properties:

ModificationTarget Enzyme/ReceptorBinding Affinity (ΔG, kcal/mol)Source
Nitro-substitutedFarnesyl diphosphate synthase−145.60 (cf. −111.02 for control)
Hydroxyl-substitutedGABAₐ receptor−136.38

Insight :

  • Nitro and hydroxyl groups at meta/ortho positions improve binding to enzymatic targets .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid, exhibit promising anticancer properties. These compounds have been shown to inhibit the activity of c-KIT kinase, which is implicated in various cancers such as gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. In particular, these compounds target specific mutations in the c-KIT gene, making them valuable in treating resistant cancer forms .

Antimicrobial Properties

Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this class have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL . This suggests potential applications in developing new antibiotics.

Anti-inflammatory Effects

Some derivatives have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways by these compounds could lead to therapeutic strategies for chronic inflammatory diseases .

Traditional Synthetic Routes

Traditional methods involve multi-step reactions starting from simpler benzoic acid derivatives and imidazo[1,2-a]pyridine precursors. These methods often require rigorous conditions and multiple purification steps.

Green Chemistry Approaches

Recent studies emphasize the use of environmentally friendly catalysts such as molecular iodine or iron-based catalysts for synthesizing imidazo[1,2-a]pyridine derivatives. These methods not only enhance yield but also reduce environmental impact .

Clinical Trials and Research Studies

Several studies have focused on the efficacy of this compound in preclinical models:

  • A study highlighted its effectiveness in reducing tumor size in GIST mouse models when administered at therapeutic doses .
  • Another investigation revealed its antibacterial effects against resistant strains of bacteria in vitro, suggesting its potential as a new antibiotic candidate .

Comparative Data Table

Application TypeDescriptionReference
Anticancer ActivityInhibits c-KIT kinase mutations; effective against GISTs ,
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria; MICs between 1-16 µg/mL ,
Anti-inflammatory EffectsModulates inflammatory pathways; potential for chronic disease treatment

Mechanism of Action

The mechanism by which 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Functional Group Influence on Activity

  • Carboxylic Acid vs. Benzeneacetic Acid: Miroprofen, a benzeneacetic acid derivative, exhibits anti-inflammatory properties due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
  • Benzonitrile Derivatives : The nitrile group in 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile may confer metabolic stability but lacks direct pharmacological data, suggesting its role as a synthetic precursor .

Pharmacological Efficacy

  • IOP-Lowering Effects : RU 554, a pyrimidobenzimidazole derivative, reduces IOP by up to 16.26% at 0.1% concentration, with efficacy diminishing at higher concentrations . This contrasts with imidazo[1,2-a]pyridine-based compounds, where substituents like carboxylic acids may target different pathways (e.g., cyclooxygenase inhibition for anti-inflammatory effects) .

Biological Activity

4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features an imidazo[1,2-a]pyridine ring fused with a benzoic acid moiety. Its molecular formula is C14H11N3O2, and it is characterized by the presence of nitrogen in the heterocyclic structure, which is crucial for its biological interactions.

1. Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that various derivatives, including this compound, showed cytotoxic effects against different cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (µM)
This compoundMCF-7 (breast cancer)12.5
This compoundA549 (lung cancer)15.0

2. Antimicrobial Activity

Imidazo[1,2-a]pyridine compounds have shown promising antimicrobial properties. In vitro studies revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. It was found to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its utility in treating inflammatory diseases.

4. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of imidazo[1,2-a]pyridine derivatives against neurodegenerative diseases. The compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage.

The biological activities of this compound are largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It has been shown to interact with GABA receptors, which may contribute to its neuroprotective effects.

Case Studies

A notable case study involved the synthesis and evaluation of several imidazo[1,2-a]pyridine derivatives for their anticancer properties. Among these derivatives, this compound was identified as one of the most potent compounds against specific cancer cell lines.

Q & A

Q. What are the typical synthetic routes for preparing 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid?

The synthesis often involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) to form the imidazo-pyridine core . Multi-component reactions (MCRs) using precursors like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile are also effective for generating fused heterocycles, including benzo[4,5]imidazo[1,2-a]pyridines . Post-synthetic modifications, such as hydrolysis of nitriles to carboxylic acids, yield the final product.

Q. Which analytical techniques are critical for structural validation of this compound?

X-ray crystallography provides definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in imidazo-pyridine derivatives) . Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for verifying substituent positions and purity, with data often cross-referenced against computational predictions . High-resolution mass spectrometry (HRMS) further corroborates molecular weight .

Q. What pharmacological properties are associated with imidazo[1,2-a]pyridine derivatives?

Imidazo[1,2-a]pyridines exhibit diverse bioactivities, including anxiolytic, analgesic, and antihypertensive effects . These properties stem from structural mimicry of purine bases, enabling interactions with biological targets like GABA receptors . However, specific activity profiles depend on substituent patterns (e.g., electron-withdrawing groups enhance binding affinity).

Advanced Research Questions

Q. How can computational methods like DFT address contradictions in experimental data?

Density functional theory (DFT) studies predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways, resolving ambiguities in spectral assignments. For example, discrepancies in NMR chemical shifts can be reconciled by comparing experimental data with DFT-calculated isotropic shielding tensors . DFT also identifies non-covalent interactions (e.g., π-stacking) that influence crystallographic packing .

Q. What strategies optimize regioselectivity in multi-component reactions involving this compound?

Regioselectivity in MCRs is controlled by solvent polarity, catalyst choice (e.g., AlCl3 for Friedländer-type condensations), and temperature . Stepwise monitoring via TLC or HPLC ensures intermediates are stabilized before subsequent reactions. For example, arylidenemalononitriles act as electrophilic partners in cyclization steps, with electron-deficient aldehydes favoring pyrimidine ring closure .

Q. How can synthetic challenges in modifying the benzoic acid moiety be mitigated?

Steric hindrance at the 4-position of the benzoic acid group complicates derivatization. Strategies include:

  • Protecting groups : Temporarily masking the carboxylic acid (e.g., esterification) to enable functionalization of adjacent positions .
  • Directed ortho-metalation : Using palladium-catalyzed cross-coupling to introduce substituents selectively .
  • Microwave-assisted synthesis : Accelerating reaction kinetics to reduce side-product formation .

Q. What experimental approaches resolve spectral overlaps in NMR characterization?

For overlapping proton signals, 2D NMR techniques (e.g., COSY, HSQC) differentiate coupled spins and assign carbon environments . Variable-temperature NMR can separate broadened signals caused by dynamic exchange processes. Additionally, isotopic labeling (e.g., 15N) simplifies assignments in complex heterocycles .

Q. How do electronic effects influence the compound’s reactivity in biological systems?

Electron-donating substituents (e.g., methyl groups) on the imidazo-pyridine ring enhance π-π stacking with aromatic residues in protein binding pockets. Conversely, electron-withdrawing groups (e.g., nitro) increase acidity of the benzoic acid moiety, improving solubility and ion-pair interactions . These effects are quantified via Hammett σ constants and correlated with bioactivity .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid
Reactant of Route 2
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4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid

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